molecular formula C17H24N2O4 B566738 (R)-4-benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid CAS No. 1245643-13-3

(R)-4-benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Cat. No. B566738
CAS RN: 1245643-13-3
M. Wt: 320.389
InChI Key: ZGEORLKSWXAMBW-CQSZACIVSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and any distinctive odors .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This could involve multiple steps, each with its own reactants, reagents, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine molecular structure .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This includes understanding the reagents and conditions necessary for these reactions, as well as the mechanism of the reactions .


Physical And Chemical Properties Analysis

This involves analyzing properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance can undergo .

Scientific Research Applications

Drug Development Enhancing Pharmacokinetics

®-4-benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid can be utilized in drug development due to its piperazine core, which is known to improve pharmacological profiles. The nitrogen atoms in piperazines serve as hydrogen bond donors/acceptors, which can enhance interactions with biological receptors and potentially increase water solubility and bioavailability .

Safety And Hazards

Safety and hazards analysis involves understanding the risks associated with handling and using the compound. This includes toxicity, flammability, reactivity, and environmental impact .

properties

IUPAC Name

(2R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-9-18(12-14(19)15(20)21)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,21)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEORLKSWXAMBW-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@@H]1C(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654578
Record name (2R)-4-Benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

CAS RN

1245643-13-3
Record name (2R)-4-Benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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